![molecular formula C6H5ClN2O B2910590 2-Pyridinecarboxaldehyde, 5-chloro-, oxime CAS No. 2230012-98-1](/img/structure/B2910590.png)
2-Pyridinecarboxaldehyde, 5-chloro-, oxime
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Overview
Description
“2-Pyridinecarboxaldehyde, 5-chloro-, oxime” is a chemical compound with the molecular formula C6H5ClN2O . It is also known by other names such as Picolinaldehyde and Pyridine-2-aldehyde . The molecular weight of this compound is 156.57g/mol .
Molecular Structure Analysis
The molecular structure of “2-Pyridinecarboxaldehyde, 5-chloro-, oxime” consists of a pyridine ring with a carboxaldehyde group at the 2nd position and a chloro group at the 5th position . The oxime functional group is also present .
Physical And Chemical Properties Analysis
“2-Pyridinecarboxaldehyde, 5-chloro-, oxime” is a solid at 20 degrees Celsius . It has a molecular weight of 141.55 . It should be stored under inert gas as it is air sensitive . It is soluble in methanol .
Scientific Research Applications
Anticancer Properties
The oxime and oxime ether moieties, such as those in 2-Pyridinecarboxaldehyde, 5-chloro-, oxime, play a significant role in enhancing the anticancer properties of various molecular frameworks. These compounds are involved in the modulation of biological activities and are often used in structure-activity relationship (SAR) studies to design molecules with improved anticancer efficacy .
Organophosphate (OP) Poisoning Antidote
Oximes are crucial in medicinal chemistry for their ability to act as antidotes against nerve agents. They work by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP poisoning. Although 2-Pyridinecarboxaldehyde, 5-chloro-, oxime itself is not an FDA-approved drug, it is structurally related to approved oxime-based antidotes .
Antibacterial Applications
Oxime compounds have been found to possess antibacterial properties. They are used in the synthesis of cephalosporins, a class of β-lactam antibiotics, which are effective against a broad spectrum of Gram-positive and Gram-negative pathogens. The oxime functionality can enhance the efficacy of these antibiotics .
Selective Estrogen Receptor Modulators (SERMs)
Oxime derivatives are used in the synthesis of SERMs, which are a class of drugs that act on the estrogen receptor. They are used to treat diseases related to estrogen receptors, such as breast cancer and osteoporosis. The oxime group contributes to the pharmacological profile of these compounds .
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRWZMWFZSWQQ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxaldehyde, 5-chloro-, oxime |
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